molecular formula C19H18Cl3N3O3S B11705463 Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Cat. No.: B11705463
M. Wt: 474.8 g/mol
InChI Key: GHWDJAQDTMHZIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethane with a thiourea derivative under controlled conditions to form the carbamothioyl intermediate. This intermediate is then reacted with methyl 2-aminobenzoate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its specialized properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The trichloromethyl group and carbamothioyl moiety play crucial roles in these interactions, contributing to the compound’s unique biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

Methyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H12Cl3N3O2S
  • Molecular Weight : 360.67 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antitumor agent and its interaction with specific biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Inhibition of estrogen receptor signaling
A549 (Lung Cancer)20Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10Disruption of mitochondrial function

The compound's biological activity is primarily attributed to its ability to interact with cellular targets involved in cancer progression. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Study: Inhibition of Dihydrofolate Reductase

In a study investigating the effects of this compound on DHFR activity, it was found that the compound significantly reduced DHFR levels in resistant cancer cell lines. This suggests a potential role in overcoming drug resistance in certain cancers.

Toxicity and Safety Profile

While the compound shows promise as an antitumor agent, its safety profile must also be considered. Preliminary toxicity studies indicate that high doses may lead to adverse effects on liver function and hematological parameters.

Table 2: Toxicity Profile

ParameterObserved Effect
Liver Enzymes (ALT/AST)Elevated levels at high doses
Hemoglobin LevelsSignificant decrease at toxic doses
Body WeightLoss observed in treated groups

Properties

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

474.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C19H18Cl3N3O3S/c1-11-6-5-7-12(10-11)15(26)24-17(19(20,21)22)25-18(29)23-14-9-4-3-8-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29)

InChI Key

GHWDJAQDTMHZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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